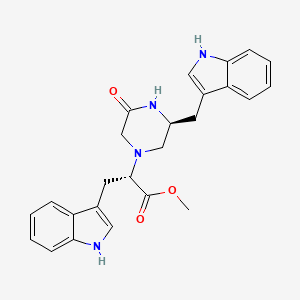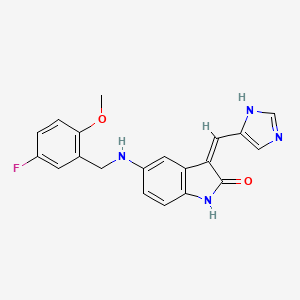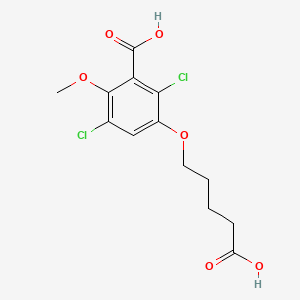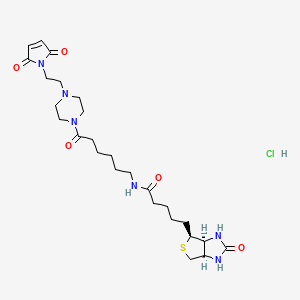
RNase L-IN-1 (trihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RNase L-IN-1 (trihydrochloride) is a chemical compound known for its role as an inhibitor of ribonuclease L (RNase L). Ribonuclease L is an enzyme that degrades RNA to prevent viral replication and mediates innate immune responses and inflammation . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in antiviral treatments and immune response modulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of RNase L-IN-1 (trihydrochloride) involves the rational design and evaluation of specific chemical structures. One such method includes the use of 2-((pyrrol-2-yl)methylene)thiophen-4-ones as RNase L inhibitors . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of RNase L-IN-1 (trihydrochloride) requires stringent quality control measures to maintain high purity levels (greater than 99%). The compound is usually stored at 4°C in sealed containers to prevent moisture contamination . Large-scale production involves the use of advanced chemical synthesis techniques and equipment to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: RNase L-IN-1 (trihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its inhibitory properties.
Common Reagents and Conditions: Common reagents used in the reactions involving RNase L-IN-1 (trihydrochloride) include organic solvents, catalysts, and specific reactants that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products: The major products formed from these reactions are typically modified versions of RNase L-IN-1 (trihydrochlor
特性
分子式 |
C27H38Cl3FN6O3S |
|---|---|
分子量 |
652.0 g/mol |
IUPAC名 |
5-[(E)-[4-(2-aminoethylcarbamoyl)-5-(3-fluorophenyl)imino-3-hydroxythiophen-2-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;trihydrochloride |
InChI |
InChI=1S/C27H35FN6O3S.3ClH/c1-5-34(6-2)13-12-31-25(36)22-16(3)20(32-17(22)4)15-21-24(35)23(26(37)30-11-10-29)27(38-21)33-19-9-7-8-18(28)14-19;;;/h7-9,14-15,32,35H,5-6,10-13,29H2,1-4H3,(H,30,37)(H,31,36);3*1H/b21-15+,33-27?;;; |
InChIキー |
DQRHHNTUBHYOBP-XRRPWJDQSA-N |
異性体SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C.Cl.Cl.Cl |
正規SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)









